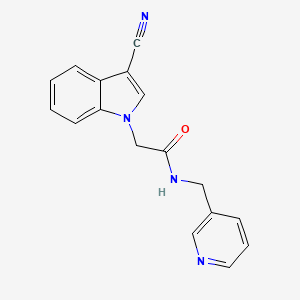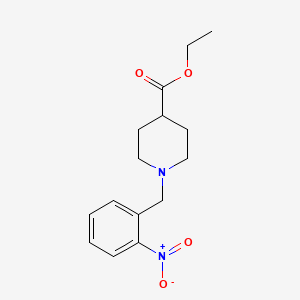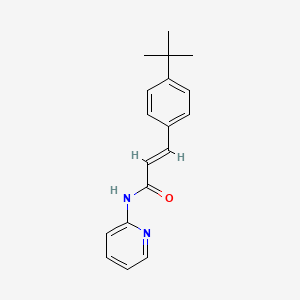
2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide, also known as CPI-455, is a small molecule inhibitor that targets the lysine methyltransferase enhancer of zeste homolog 2 (EZH2). EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which is involved in the regulation of gene expression. Overexpression of EZH2 has been linked to various types of cancer, including prostate, breast, and lung cancer. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
作用機序
2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide targets EZH2, which is a histone methyltransferase that catalyzes the methylation of lysine 27 on histone H3 (H3K27). This methylation leads to the repression of gene expression, as it promotes the formation of a repressive chromatin structure. By inhibiting EZH2, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide promotes the expression of genes that are normally repressed by EZH2, including tumor suppressor genes. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting EZH2, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of other lysine methyltransferases, including G9a and GLP. 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has also been shown to induce the expression of genes involved in apoptosis, cell cycle arrest, and DNA damage response. Physiologically, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer.
実験室実験の利点と制限
One advantage of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide is that it specifically targets EZH2, which is overexpressed in many types of cancer. This makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide may have off-target effects on other lysine methyltransferases, which could limit its specificity.
将来の方向性
There are several potential future directions for the study of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential as a combination therapy with other chemotherapeutic agents. 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to sensitize cancer cells to docetaxel, so it may be effective in combination with other agents as well. Finally, there is potential to develop new and more potent inhibitors of EZH2, based on the structure of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide.
合成法
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the intermediate 2-bromo-5-nitropyridine, which is then coupled with 3-cyano-1H-indole to yield the key intermediate 2-(3-cyano-1H-indol-1-yl)-5-nitropyridine. This intermediate is then reduced to the corresponding amine, which is subsequently coupled with N-(3-bromopropyl)acetamide to yield 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide.
科学的研究の応用
2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been extensively studied in preclinical models of cancer, including prostate, breast, and lung cancer. In these studies, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as docetaxel.
特性
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c18-8-14-11-21(16-6-2-1-5-15(14)16)12-17(22)20-10-13-4-3-7-19-9-13/h1-7,9,11H,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHXQHBAGYZXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)
![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)


![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)




![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)